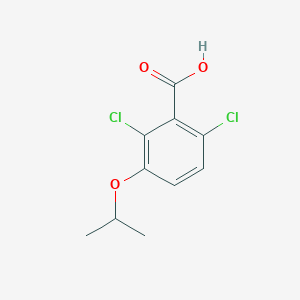
3,4-Dichloro-2,5-difluorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichloro-2,5-difluorobenzoic acid (DCFDA) is a commonly used fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. It is a small, water-soluble molecule that has been used in a variety of studies to measure oxidative stress in cells, tissues, and organisms. DCFDA is a member of the aryl fluorophores, which are molecules that absorb light in the visible spectrum and emit light of a different wavelength. The fluorescence of DCFDA is used to detect and quantify ROS in a variety of biological systems.
作用機序
3,4-Dichloro-2,5-difluorobenzoic acid is a fluorescent probe that is used to detect and quantify ROS in a variety of biological systems. When exposed to ROS, this compound undergoes a chemical reaction in which the fluorophore is oxidized and emits light at a different wavelength. This light is detected and used to measure the amount of ROS present in a sample.
Biochemical and Physiological Effects
This compound is used to detect and quantify ROS in a variety of biological systems. ROS are molecules that are highly reactive and can cause damage to cells, tissues, and organisms. ROS can cause oxidative damage to DNA, proteins, and lipids, and can also lead to inflammation, cell death, and other physiological effects.
実験室実験の利点と制限
The main advantage of using 3,4-Dichloro-2,5-difluorobenzoic acid in lab experiments is its ability to detect and quantify ROS in a variety of biological systems. Additionally, this compound is a small, water-soluble molecule that is relatively easy to synthesize and use in experiments. However, there are some limitations to the use of this compound. For example, it is not very sensitive, and can only detect ROS in the nanomolar range. Additionally, this compound is not very specific and can react with other molecules, leading to false positives.
将来の方向性
There are many potential future directions for the use of 3,4-Dichloro-2,5-difluorobenzoic acid. For example, this compound could be used to study the effects of environmental pollutants on cells, tissues, and organisms. Additionally, this compound could be used to study the effects of drugs, toxins, and other compounds on cells. Furthermore, this compound could be used to study the effects of exercise and aging on cells. Finally, this compound could be used to study the effects of oxidative stress on cell metabolism and function.
合成法
3,4-Dichloro-2,5-difluorobenzoic acid is synthesized by the reaction of 4-chloro-2,5-difluorobenzoic acid with 3-chloro-2,5-difluorobenzoic acid in the presence of a base. This reaction is carried out in an aqueous solution at a temperature of approximately 80°C. The reaction yields this compound in a yield of approximately 90%.
科学的研究の応用
3,4-Dichloro-2,5-difluorobenzoic acid is used in a variety of scientific research applications. It has been used to measure oxidative stress in cells, tissues, and organisms, as well as to study the effects of oxidative stress on cell function and metabolism. It has also been used to measure the effects of drugs, toxins, and other compounds on cells. Additionally, this compound has been used to study the effects of exercise on cells, as well as to study the effects of aging on cells.
特性
IUPAC Name |
3,4-dichloro-2,5-difluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F2O2/c8-4-3(10)1-2(7(12)13)6(11)5(4)9/h1H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLHWWHJPZNSGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)Cl)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














